PIPERIDINE-D10-CARBONYL CHLORIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PIPERIDINE-D10-CARBONYL CHLORIDE is a stable isotope labelled compound . It is a neat product and is used in the synthesis of substances .

Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was found to give cyclized chiral dihydropyridinone compound . A hybrid bio–organocatalytic cascade has also been reported for the synthesis of a small panel of 2-substituted piperidines .Molecular Structure Analysis

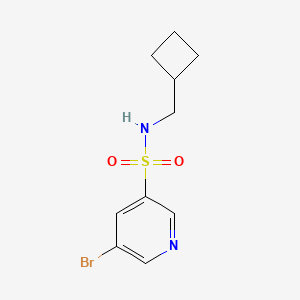

The molecular formula of this compound is CDClNO . Its average mass is 157.664 Da and its monoisotopic mass is 157.107864 Da .Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . In biosynthesis, D1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .作用機序

While specific information on the mechanism of action of PIPERIDINE-D10-CARBONYL CHLORIDE is not available, piperine and piperidine have been reported to have anticancer properties . They regulate several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It is recommended to keep the container tightly closed and to avoid breathing mist or vapors .

将来の方向性

Piperidine is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of PIPERIDINE-D10-CARBONYL CHLORIDE involves the reaction of piperidine with deuterium oxide followed by reaction with thionyl chloride to form PIPERIDINE-D10-CARBONYL CHLORIDE.", "Starting Materials": [ "Piperidine", "Deuterium oxide", "Thionyl chloride" ], "Reaction": [ "Add piperidine to deuterium oxide and reflux for several hours", "Remove excess deuterium oxide by distillation under reduced pressure", "Add thionyl chloride to the reaction mixture and reflux for several hours", "Cool the mixture and filter the precipitated PIPERIDINE-D10-CARBONYL CHLORIDE", "Dry the product under vacuum to obtain the final compound" ] } | |

CAS番号 |

1219803-31-2 |

分子式 |

C6H10ClNO |

分子量 |

157.663 |

IUPAC名 |

2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |

InChI |

InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |

InChIキー |

BIFDXOOJPDHKJH-YXALHFAPSA-N |

SMILES |

C1CCN(CC1)C(=O)Cl |

同義語 |

PIPERIDINE-D10-CARBONYL CHLORIDE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)